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Compound of Interest

Compound Name: UcCB-9260

Cat. No.: B15583214

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB-9260 is a potent, orally bioavailable small molecule inhibitor of tumor necrosis factor
(TNF). It functions by stabilizing an asymmetric, inactive conformation of the TNF-a trimer,
thereby preventing its interaction with its receptors. This document provides detailed proposed
methods for the synthesis and purification of UCB-9260, based on available chemical literature.
The protocols are intended to serve as a comprehensive guide for researchers engaged in the
synthesis of UCB-9260 and related compounds.

Introduction

Tumor necrosis factor-alpha (TNF-a) is a key pro-inflammatory cytokine implicated in the
pathogenesis of numerous autoimmune and inflammatory diseases. While biologic drugs
targeting TNF-a have proven effective, there is a continued need for orally available small
molecule inhibitors. UCB-9260, identified as --INVALID-LINK--methanol, represents a novel
class of TNF-a inhibitors. This document outlines a representative multi-step synthesis and a
preparative high-performance liquid chromatography (HPLC) purification method for UCB-
9260.

Chemical Information
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Compound Molecular Molecular
IUPAC Name ) CAS Number
Name Formula Weight
--INVALID-LINK--
UCB-9260 C26H25Ns0 423.51 g/mol 1515888-53-5
methanol

Proposed Synthesis of UCB-9260

The proposed synthesis of UCB-9260 is a multi-step process commencing with the N-alkylation
of a substituted nitroaniline, followed by reduction of the nitro group, cyclization to form the
benzimidazole core, and subsequent functionalization.

Synthesis Workflow Diagram
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Caption: Proposed multi-step synthesis workflow for UCB-9260.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline
This step involves the N-alkylation of 5-bromo-2-nitroaniline with 2,5-dimethylbenzyl bromide.
e Materials:

o 5-Bromo-2-nitroaniline

[¢]

2,5-Dimethylbenzyl bromide

[¢]

Sodium hydride (60% dispersion in mineral oil)

o

Anhydrous N,N-Dimethylformamide (DMF)

o

Ethyl acetate
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o Brine

o Anhydrous sodium sulfate

e Procedure:

o To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at O °C under a
nitrogen atmosphere, add a solution of 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF
dropwise.

o Stir the mixture at 0 °C for 30 minutes.

o Add a solution of 2,5-dimethylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of ice-cold water.

o Extract the aqueous layer with ethyl acetate (3 x).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine

This step involves a Suzuki coupling to introduce the pyrazole moiety, followed by the reduction
of the nitro group.

e Materials:
o 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline
o 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

o Palladium(ll) acetate
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o Triphenylphosphine
o Potassium carbonate
o 1,4-Dioxane

o Water

o Iron powder

o Ammonium chloride

o Ethanol

e Procedure (Suzuki Coupling):

o In a round-bottom flask, combine 5-bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline (1.0 eq),
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq),
palladium(ll) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0
eq).

o Add a mixture of 1,4-dioxane and water (4:1).

o Degas the mixture with nitrogen for 15 minutes.

o Heat the reaction mixture to 90 °C and stir for 8-12 hours.
o Monitor the reaction by TLC.

o After completion, cool the mixture to room temperature, dilute with water, and extract with
ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
e Procedure (Nitro Reduction):
o Dissolve the crude product from the Suzuki coupling in a mixture of ethanol and water.

o Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
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o Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

o Monitor the reaction by TLC.

o Upon completion, filter the hot reaction mixture through a pad of celite and wash with hot
ethanol.

o Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Synthesis of 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole

This step involves the cyclization of the diamine intermediate to form the benzimidazole core.

o Materials:

o N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine

o Triethyl orthoformate

o p-Toluenesulfonic acid (catalytic amount)

o Toluene

e Procedure:

[¢]

Dissolve the crude diamine from the previous step in toluene.

[e]

Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.

o

Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove ethanol.

[¢]

Monitor the reaction by TLC.

[¢]

After completion, cool the reaction mixture and concentrate under reduced pressure.

o Purify the residue by column chromatography on silica gel.

Step 4: Synthesis of --INVALID-LINK--methanol (UCB-9260)
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This final step involves the addition of a pyridin-4-yl group to the benzimidazole core.
e Materials:

o 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole

o n-Butyllithium (n-BuLi)

o Pyridine-4-carboxaldehyde

o Anhydrous Tetrahydrofuran (THF)
» Procedure:

o Dissolve the benzimidazole from Step 3 in anhydrous THF and cool to -78 °C under a
nitrogen atmosphere.

o Add n-BulLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
o Add a solution of pyridine-4-carboxaldehyde (1.2 eq) in anhydrous THF dropwise.

o Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room
temperature overnight.

o Quench the reaction with a saturated aqueous solution of ammonium chloride.
o Extract the mixture with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude product is then subjected to preparative HPLC for purification.

Purification of UCB-9260

A high degree of purity is essential for biological assays and further development. Preparative
High-Performance Liquid Chromatography (HPLC) is the recommended method for the final
purification of UCB-9260.
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Purification Workflow Diagram
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Caption: Workflow for the purification of UCB-9260 using preparative HPLC.

Preparative HPLC Protocol

 Instrumentation:
o Preparative HPLC system with a UV detector
e Column:
o Reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 um)
» Mobile Phase:
o A: Water with 0.1% Trifluoroacetic acid (TFA)
o B: Acetonitrile with 0.1% TFA
o Gradient:

o Alinear gradient from 20% B to 80% B over 30 minutes is a suggested starting point. The
gradient should be optimized based on analytical HPLC results of the crude material.

o Flow Rate:
o 15-20 mL/min
» Detection:
o UV at 254 nm and 280 nm

e Procedure:
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o Dissolve the crude UCB-9260 in a minimal amount of the initial mobile phase composition
(e.g., 20% Acetonitrile in Water with 0.1% TFA).

o Filter the solution through a 0.45 um filter to remove any particulate matter.

o Inject the filtered solution onto the equilibrated preparative HPLC column.

o Run the gradient method and collect fractions based on the UV chromatogram.

o Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
o Pool the fractions containing the pure product.

o Remove the organic solvent (acetonitrile) from the pooled fractions under reduced
pressure.

o Lyophilize the remaining agueous solution to obtain UCB-9260 as a white solid
(trifluoroacetate salt). A final yield of approximately 62% has been reported for the final
step and purification.

Data Summary
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Step Reaction Key Reagents Expected Yield Product Form
Sodium hydride,
. 2,5- :
1 N-Alkylation _ 70-80% Solid
Dimethylbenzyl
bromide
) ) Palladium
Suzuki Coupling )
) catalyst, Boronic 60-70% (over )
2 & Nitro Solid
] ester, Iron two steps)
Reduction
powder
Benzimidazole Triethyl )
3 _ 75-85% Solid
Formation orthoformate
n-BuLi, Pyridine-
o Functionalization ) )
4 & Purification carboxaldehyde, ~62% White Solid
& HPLC ]
Preparative
HPLC

Conclusion

The protocols outlined in this document provide a detailed, albeit proposed, pathway for the
synthesis and purification of the TNF-a inhibitor UCB-9260. These methods are based on

established organic chemistry principles and published data for analogous compounds.

Researchers should note that optimization of reaction conditions and purification parameters

may be necessary to achieve the desired yield and purity in their specific laboratory setting.

Adherence to standard laboratory safety practices is paramount during the execution of these

procedures.

« To cite this document: BenchChem. [Synthesis and Purification of UCB-9260: Application

Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15583214#synthesis-and-purification-methods-for-

uch-9260]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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